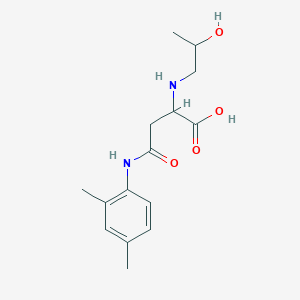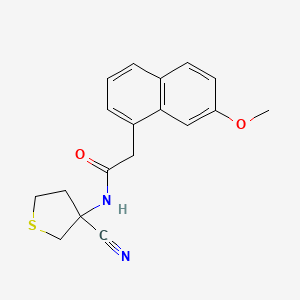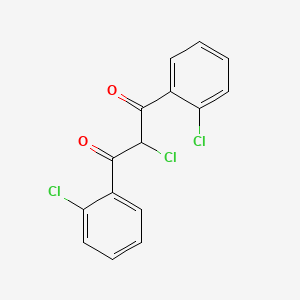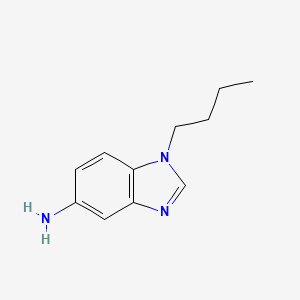
4-methoxy-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO4S2 and its molecular weight is 381.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
Studies on compounds like pyronaridine and glycodiazine, which share structural similarities with the query compound, have provided valuable insights into the pharmacokinetics and metabolism of these substances in humans. For instance, pyronaridine has been studied for its anti-malarial properties, showing how its absorption, distribution, metabolism, and excretion (ADME) profiles contribute to its efficacy and safety in malaria treatment (Feng et al., 1987). Similarly, glycodiazine's oral antihyperglycemic activity in diabetes mellitus provides a basis for understanding the therapeutic applications of such compounds (Choi & Kreines, 1968).
Environmental and Toxicological Studies
Benzophenone-type UV filters, including derivatives like 2-hydroxy-4-methoxy benzophenone, have been studied for their presence in the environment and potential toxicological effects. Research in this area highlights the importance of understanding the environmental fate and biological impacts of chemical compounds used in daily life (Gao et al., 2015).
Mechanism of Action
Target of Action
The compound, 4-methoxy-2-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide, contains a thiophene ring system . Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that the sulfonamide group in the compound structure could be a possible site for nucleophilic attack . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound might interact with multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.
properties
IUPAC Name |
4-methoxy-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-14-12-15(22-2)5-6-16(14)25(20,21)19-13-18(7-9-23-10-8-18)17-4-3-11-24-17/h3-6,11-12,19H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHEOSYMFJTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)




![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)


![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)
![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)

![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)